molecular formula C22H24F2N8O B4699192 [7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

Cat. No.: B4699192
M. Wt: 454.5 g/mol
InChI Key: PUFYIAMTRLBWPG-UHFFFAOYSA-N
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Description

The compound [7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone is a complex organic molecule that belongs to the class of pyrazolopyrimidines. This compound is characterized by its unique structure, which includes multiple fused rings and functional groups, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone typically involves multi-step organic reactions. The process begins with the preparation of the pyrazolopyrimidine core, followed by the introduction of the difluoromethyl and other substituents. Common reagents used in these reactions include various halogenating agents, catalysts, and solvents such as dichloromethane and dimethylformamide. The reaction conditions often require controlled temperatures and inert atmospheres to ensure the desired product yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters are essential to achieve high efficiency and consistency. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

The compound [7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: Used to alter the oxidation state of the compound, often to increase stability or reactivity.

    Substitution: Commonly involves the replacement of hydrogen atoms with other functional groups, enhancing the compound’s properties.

Common Reagents and Conditions

Typical reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, pressures, and pH levels to optimize the reaction outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized compounds.

Scientific Research Applications

The compound has a broad range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can trigger various cellular pathways, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Cetylpyridinium chloride
  • Domiphen bromide
  • Bis(2-ethylhexyl) terephthalate

Uniqueness

Compared to similar compounds, [7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone exhibits unique structural features and reactivity profiles. Its difluoromethyl group and multiple fused rings contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

IUPAC Name

[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl]-[7-(1-ethyl-5-methylpyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24F2N8O/c1-5-29-14(4)15(10-26-29)17-6-7-25-21-16(11-27-32(17)21)22(33)30-13(3)9-18(20(23)24)31-19(30)8-12(2)28-31/h6-8,10-11,13,18,20H,5,9H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUFYIAMTRLBWPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=C(C=N1)C2=CC=NC3=C(C=NN23)C(=O)N4C(CC(N5C4=CC(=N5)C)C(F)F)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24F2N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 2
Reactant of Route 2
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 3
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 4
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 5
Reactant of Route 5
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone
Reactant of Route 6
Reactant of Route 6
[7-(difluoromethyl)-2,5-dimethyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-4(5H)-yl][7-(1-ethyl-5-methyl-1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidin-3-yl]methanone

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